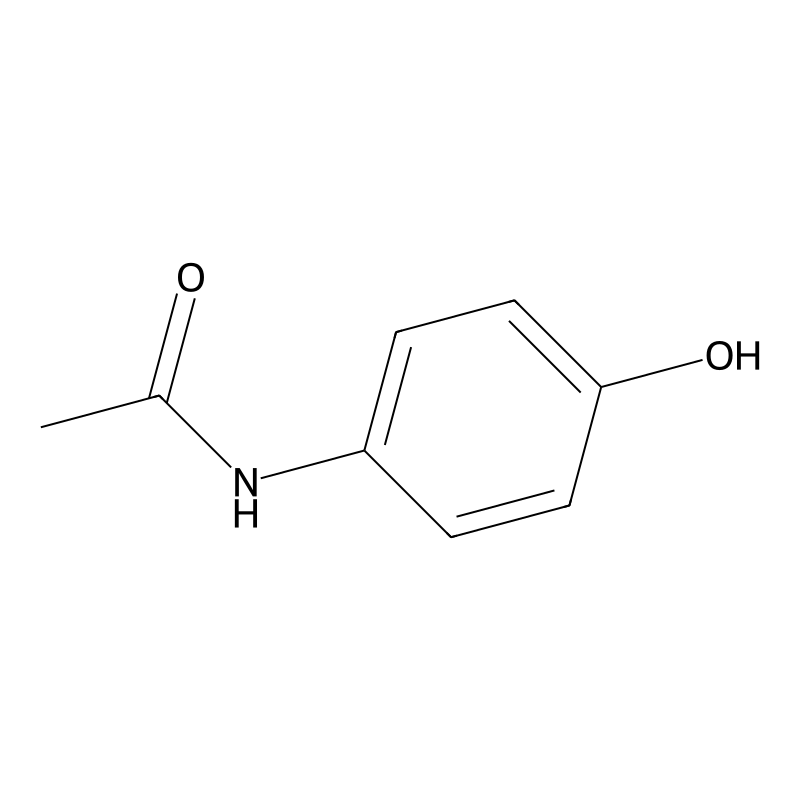

Acetaminophen

C8H9NO2

HOC6H4NHCOCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H9NO2

HOC6H4NHCOCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 to 5 mg/mL at 72 °F (NTP, 1992)

very slightly soluble in cold water but greater solubility in hot water

In water, 14,000 mg/L at 25 °C

Very slightly soluble in cold water, soluble in boiling water

Freely soluble in alcohol; soluble in methanol, ethanol, dimethylformamide, ethylene dichloride, acetone, ethyl acetate; slightly soluble in ether; practically insoluble in petroleum ether, pentane, benzene

14 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 1.4 (moderate)

Synonyms

Canonical SMILES

Analgesic and Antipyretic Effects

Acetaminophen is a widely used medication known for its ability to relieve pain (analgesic) and reduce fever (antipyretic). While the exact mechanism of action remains under investigation, research suggests it might work in the central nervous system (CNS) and possibly at the site of inflammation .

Central Nervous System Effects

It's theorized that acetaminophen inhibits the production of prostaglandins, which are signaling molecules involved in pain and fever perception in the CNS . However, unlike nonsteroidal anti-inflammatory drugs (NSAIDs) that work peripherally, acetaminophen seems to have a more limited effect on prostaglandin synthesis at the site of inflammation.

Antipyretic Action

Research indicates that acetaminophen acts on the hypothalamus, the part of the brain responsible for regulating body temperature. It likely disrupts the body's response to pyrogens, substances that elevate body temperature during illness .

Emerging Areas of Research

Beyond its established uses, ongoing scientific research is exploring potential new applications for acetaminophen:

Blood Sugar Control

Studies suggest acetaminophen might improve blood sugar management. Animal models have shown it can enhance insulin sensitivity and potentially benefit individuals with type 2 diabetes .

Skeletal Muscle Function

Research indicates acetaminophen may improve muscle structure and function, particularly in aged individuals. Studies suggest it might help maintain muscle mass and strength .

Cardioprotective and Neuroprotective Effects

Preliminary research suggests acetaminophen might offer protection for the heart and brain. However, more investigation is needed to understand these potential benefits .

Pain Processing

Recent studies suggest acetaminophen might have broader effects on pain perception beyond its central action. Research is ongoing to explore how it might influence emotional responses to pain .

Acetaminophen is a white, odorless crystalline powder with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is often recommended as a safer alternative to aspirin for pain relief due to its minimal gastrointestinal side effects and lack of anti-inflammatory properties. Unlike opioids, acetaminophen does not induce euphoria or addiction .

The exact mechanism of action of acetaminophen is not fully understood, but it is believed to work in the central nervous system (CNS) and possibly at the site of pain or inflammation. It likely inhibits the production of prostaglandins, which are involved in pain and fever perception.

Here are some additional points to consider:

- Acetaminophen can interact with other medications, so it's crucial to inform your doctor about all medications you're taking before using it.

- Pregnant and breastfeeding women should consult with their healthcare provider before using acetaminophen.

Acetaminophen undergoes various chemical transformations in the body. The primary metabolic pathway involves its conversion into N-acetyl-p-quinone imine (NAPQI), a reactive metabolite that can interact with cellular macromolecules, including proteins and DNA . The mechanism of this reaction involves:

- Oxidation: Acetaminophen is oxidized to form NAPQI.

- Conjugation: NAPQI can be detoxified through conjugation with glutathione under normal conditions.

- Genotoxicity: In cases of glutathione depletion, NAPQI may react with DNA, leading to potential genotoxic effects .

Acetaminophen primarily acts in the central nervous system by elevating the pain threshold and reducing fever through its action on the hypothalamic heat regulation center . Its analgesic effects are attributed to inhibition of cyclooxygenase enzymes, although its exact mechanism remains partially understood. Notably, acetaminophen does not have significant anti-inflammatory properties compared to non-steroidal anti-inflammatory drugs.

Acetaminophen can be synthesized through several methods, including:

- Direct Acetylation: The most common method involves the acetylation of p-aminophenol using acetic anhydride or acetyl chloride in an aqueous solution. This process yields acetaminophen directly from p-aminophenol .

- Two-Step Synthesis: A more educational approach involves first forming an intermediate ester from p-aminophenol followed by hydrolysis to yield acetaminophen .

The general reaction for the synthesis can be summarized as follows:

Acetaminophen is widely used in both prescription and over-the-counter medications for:

- Pain Relief: Effective for mild to moderate pain such as headaches, muscle aches, arthritis, backaches, toothaches, colds, and fevers.

- Pediatric Use: Frequently recommended for children due to its safety profile compared to other analgesics like aspirin .

Research has shown that acetaminophen can interact with various substances:

- Alcohol: Chronic alcohol consumption can increase the risk of hepatotoxicity when combined with acetaminophen due to enhanced formation of NAPQI.

- Other Medications: Certain drugs may affect the metabolism of acetaminophen or increase its toxicity by competing for metabolic pathways.

Studies indicate that while acetaminophen is generally safe when used as directed, caution should be exercised in patients with liver disease or those taking other hepatotoxic agents .

Several compounds exhibit similar analgesic and antipyretic properties. Below is a comparison highlighting the uniqueness of acetaminophen:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Acetylsalicylic Acid | C₉H₈O₄ | Pain relief and anti-inflammatory | Inhibits cyclooxygenase enzymes; has anti-inflammatory properties. |

| Ibuprofen | C₁₃H₁₈O₂ | Pain relief and anti-inflammatory | Non-selective cyclooxygenase inhibitor; used for inflammation. |

| Naproxen | C₁₄H₁₄O₃ | Pain relief and anti-inflammatory | Longer duration of action; often used for chronic pain conditions. |

Acetaminophen stands out due to its lack of significant anti-inflammatory effects and lower gastrointestinal side effects compared to other non-steroidal anti-inflammatory drugs.

Physical Characteristics and Appearance

Acetaminophen presents as a white crystalline or crystalline powder with distinctive physical attributes [3]. The compound exhibits an odorless nature with a slightly bitter taste, characteristics that are fundamental to its pharmaceutical formulation [3]. The crystalline structure demonstrates a planar molecular geometry featuring seven carbon atoms with sp² hybridization [5]. Under standard conditions, acetaminophen maintains its solid-state configuration, displaying white coloration that remains consistent across different crystalline forms [6].

The molecular architecture consists of a benzene ring core with two substituents positioned in the para (1,4) pattern [7]. The first substituent comprises an amide group (acetamide), while the second features a hydroxyl group (-OH) [7]. This structural arrangement contributes to the compound's characteristic physical appearance and stability under ambient conditions.

Solubility Parameters in Various Solvents

Acetaminophen demonstrates variable solubility across different solvent systems, reflecting its amphiphilic molecular characteristics. The compound exhibits specific solubility patterns that are crucial for pharmaceutical applications and environmental behavior.

| Solvent | Solubility Ratio | Temperature |

|---|---|---|

| Water | 1:70 (1:20 at 100°C) | Room temperature/100°C |

| Ethanol | 1:7 | Room temperature |

| Acetone | 1:13 | Room temperature |

| Chloroform | 1:50 | Room temperature |

| Glycerol | 1:40 | Room temperature |

| Methanol | 1:10 | Room temperature |

| Propylene glycol | 1:9 | Room temperature |

The water solubility demonstrates temperature dependence, with significantly enhanced dissolution at elevated temperatures [8]. Research indicates that acetaminophen solubility in water reaches approximately 14 grams per liter at 20°C [3]. The compound shows complete solubility in hot water and displays enhanced solubility in polar organic solvents compared to non-polar systems [3].

Advanced solubility studies reveal that the highest experimental acetaminophen solubility occurs in dimethylformamide plus water mixtures, followed by dimethyl sulfoxide plus water combinations [9]. These findings demonstrate the compound's preferential solvation in mixed solvent systems with optimized polarity characteristics.

Melting Point and Thermal Stability Thresholds

Acetaminophen demonstrates well-defined thermal transition properties with precise melting point characteristics. The melting point ranges from 168°C to 172°C under standard atmospheric conditions [3] [10] [11]. Comprehensive thermal analysis reveals a melting point of 169-170.5°C, with density measurements of 1.293 g/cm³ at 21°C [11].

Detailed calorimetric investigations indicate that the melting point occurs at 441.89 ± 0.04 K (168.74°C), with associated molar enthalpy and entropy of fusion values of 26.49 ± 0.44 kJ/mol and 59.80 ± 1.01 J/(mol·K), respectively [12]. The compound exhibits thermal decomposition kinetics with an activation energy of 89,630 J/mol, following the kinetics equation: dα/dt = 2.67 × 10⁷e⁻⁸⁹⁶³⁰/RT(1-α)⁰·²³ [12].

Thermal stability assessments demonstrate that acetaminophen remains stable below 45°C but undergoes hydrolysis to p-aminophenol when exposed to humid air conditions [3]. Extended exposure to elevated temperatures results in progressive degradation, with color changes from pink to brown and eventually black, indicating thermal decomposition processes [3].

pH Dependence and Dissociation Constant

Acetaminophen exhibits pH-dependent behavior characterized by its dissociation constant (pKa) value. The experimentally determined pKa value is 9.86 ± 0.13 [3] [13] [14], indicating that acetaminophen functions as a weak acid under physiological conditions.

The saturated aqueous solution maintains a pH range of 5.5 to 6.5 at 20°C [3] [15]. This slightly acidic nature reflects the compound's molecular structure and ionization characteristics. Henderson-Hasselbalch equation applications demonstrate that at physiological pH (approximately 7.4), acetaminophen exists predominantly in its non-ionized form, facilitating membrane permeation and bioavailability.

Environmental pH variations significantly influence acetaminophen's chemical reactivity and degradation pathways. Research indicates that acetaminophen demonstrates increased reactivity with free chlorine at pH 9.0 compared to pH 6.0, with degradation rates correlating positively with increasing pH values [16]. These pH-dependent characteristics directly impact the compound's environmental fate and chemical stability.

Partition Coefficient and Molecular Stability

The octanol-water partition coefficient (log P) represents a critical parameter for understanding acetaminophen's lipophilicity and membrane permeation characteristics. Experimental determinations yield log P values ranging from 0.49 to 1.351, with most reliable measurements indicating log P = 0.49 [15] [17].

The partition coefficient analysis demonstrates acetaminophen's predominantly hydrophilic characteristics, with preferential distribution toward aqueous phases over organic phases [18]. This behavior aligns with the compound's molecular structure, featuring both hydrophilic (hydroxyl and amide groups) and lipophilic (aromatic ring) components.

Molecular stability assessments reveal that acetaminophen maintains structural integrity under standard storage conditions but demonstrates sensitivity to environmental factors including temperature, humidity, and light exposure [19]. The compound exhibits remarkable stability across diverse pH ranges and temperature conditions when properly stored, showing no signs of decomposition under controlled laboratory conditions [19].

Structural Degradation under Environmental Conditions

Acetaminophen undergoes specific degradation pathways under various environmental conditions, with distinct transformation products depending on the exposure parameters. Environmental degradation studies reveal that acetaminophen transforms primarily through hydrolysis of the acetamide group, yielding p-aminophenol as the primary metabolite [20] [21] [22].

Temperature-dependent degradation analysis indicates that acetaminophen remains stable across tested conditions in controlled environments, showing no signs of decomposition regardless of temperature or humidity variations within normal pharmaceutical storage ranges [19]. However, prolonged exposure to elevated temperatures exceeding thermal stability thresholds results in progressive structural breakdown.

Photodegradation pathways demonstrate that acetaminophen undergoes oxidative transformation under ultraviolet irradiation, forming various oxidation products including N-acetyl-p-benzoquinone imine and other quinone derivatives [20]. These transformation processes occur through electron transfer mechanisms, leading to phenoxyl radical formation and subsequent polymerization reactions.

Environmental persistence studies reveal that acetaminophen demonstrates moderate stability in aquatic systems, with degradation rates influenced by microbial activity, pH conditions, and presence of oxidizing agents [23] [24]. The compound's fate in environmental matrices involves complex biodegradation pathways mediated by specific enzyme systems including amidases, deaminases, oxygenases, and dioxygenases [25].

Advanced oxidation processes effectively degrade acetaminophen through hydroxyl radical attack, leading to ring opening and subsequent mineralization [24]. The degradation kinetics follow second-order reaction patterns with rate constants ranging from 0.0157 to 0.0036 L/(mg·min), depending on operational conditions [24].

Purity

Physical Description

Colorless solid; [ICSC] Odorless white solid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

Solid

COLOURLESS CRYSTALS OR CRYSTALLINE POWDER.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

>500 °C

Heavy Atom Count

Taste

Vapor Density

Density

1.293 g/cu cm at 21 °C

1.3 g/cm³

LogP

0.46 (LogP)

log Kow = 0.46

0.46

0.49

Odor

Appearance

Melting Point

168-172

168 °C

MP: 169-170.5 °C

170 °C

169-170 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 320 companies. For more detailed information, please visit ECHA C&L website;

Of the 44 notification(s) provided by 315 of 320 companies with hazard statement code(s):;

H302 (99.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (40.32%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (19.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (50.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Moderate pain and feve

Livertox Summary

Drug Classes

Therapeutic Uses

Ofirmev (acetaminophen) injection is indicated for the management of mild to moderate pain the management of moderate to severe pain with adjunctive opioid analgesics the reduction of fever. /Included in US product label/

Acetaminophen is used to provide temporary analgesia in the treatment of mild to moderate pain. Acetaminophen also is used in fixed combination with other agents (e.g., chlorpheniramine, dextromethorphan, diphenhydramine, doxylamine, guaifenesin, phenylephrine, pseudoephedrine) for short-term relief of minor aches and pain, headache, and/or other symptoms (e.g., rhinorrhea, sneezing, lacrimation, itching eyes, oronasopharyngeal itching, nasal congestion, cough) associated with seasonal allergic rhinitis (e.g., hay fever), other upper respiratory allergies, or the common cold.

Acetaminophen has been used in the treatment of pain in various combinations with aspirin, caffeine, opiates, and/or other agents. Acetaminophen ... in combination with oral doses of an opiate (e.g., codeine, oxycodone) produces greater analgesic effect than that produced by either acetaminophen or higher doses of the opiate alone.

For more Therapeutic Uses (Complete) data for ACETAMINOPHEN (11 total), please visit the HSDB record page.

Pharmacology

Acetaminophen is a p-aminophenol derivative with analgesic and antipyretic activities. Although the exact mechanism through which acetaminophen exert its effects has yet to be fully determined, acetaminophen may inhibit the nitric oxide (NO) pathway mediated by a variety of neurotransmitter receptors including N-methyl-D-aspartate (NMDA) and substance P, resulting in elevation of the pain threshold. The antipyretic activity may result from inhibition of prostaglandin synthesis and release in the central nervous system (CNS) and prostaglandin-mediated effects on the heat-regulating center in the anterior hypothalamus.

MeSH Pharmacological Classification

ATC Code

N02 - Analgesics

N02B - Other analgesics and antipyretics

N02BE - Anilides

N02BE01 - Paracetamol

Mechanism of Action

Acetaminophen produces analgesia and antipyresis by a mechanism similar to that of salicylates. Unlike salicylates, however, acetaminophen does not have uricosuric activity. There is some evidence that acetaminophen has weak anti-inflammatory activity in some nonrheumatoid conditions (e.g., in patients who have had oral surgery). ... Acetaminophen lowers body temperature in patients with fever but rarely lowers normal body temperature. The drug acts on the hypothalamus to produce antipyresis; heat dissipation is increased as a result of vasodilation and increased peripheral blood flow.

The effects of acetaminophen on cyclooxygenase activity have not been fully determined. Acetaminophen is a weak, reversible, isoform-nonspecific cyclooxygenase inhibitor at dosages of 1 g daily. The inhibitory effect of acetaminophen on cyclooxygenase-1 is limited, and the drug does not inhibit platelet function. Therapeutic doses of acetaminophen appear to have little effect on cardiovascular and respiratory systems; however, toxic doses may cause circulatory failure and rapid, shallow breathing.

Acetaminophen (N-acetyl-p-aminophenol (APAP)) is the most common antipyretic/analgesic medicine worldwide. If APAP is overdosed, its metabolite, N-acetyl-p-benzo-quinoneimine (NAPQI), causes liver damage. However, epidemiological evidence has associated previous use of therapeutic APAP doses with the risk of chronic obstructive pulmonary disease (COPD) and asthma. The transient receptor potential ankyrin-1 (TRPA1) channel is expressed by peptidergic primary sensory neurons. Because NAPQI, like other TRPA1 activators, is an electrophilic molecule, /the researchers/ hypothesized that APAP, via NAPQI, stimulates TRPA1, thus causing airway neurogenic inflammation. NAPQI selectively excites human recombinant and native (neuroblastoma cells) TRPA1. TRPA1 activation by NAPQI releases proinflammatory neuropeptides (substance P and calcitonin gene-related peptide) from sensory nerve terminals in rodent airways, thereby causing neurogenic edema and neutrophilia. Single or repeated administration of therapeutic (15-60 mg/kg) APAP doses to mice produces detectable levels of NAPQI in the lung, and increases neutrophil numbers, myeloperoxidase activity, and cytokine and chemokine levels in the airways or skin. Inflammatory responses evoked by NAPQI and APAP are abated by TRPA1 antagonism or are absent in TRPA1-deficient mice. This novel pathway, distinguished from the tissue-damaging effect of NAPQI, may contribute to the risk of COPD and asthma associated with therapeutic APAP use.

Acetaminophen is at present one of the most commonly used analgesics and antipyretics. Recent evidence has suggested that oxidative stress is involved in the mechanism of acetaminophen intoxication. Paraoxonase-1 (PON1) plays an important role as an endogenous free-radical scavenging molecule. The aim of this study was to evaluate the influence of serum PON1 activity and oxidative stress in patients with acetaminophen intoxication. A total of 20 patients with acetaminophen intoxication and 25 healthy controls were enrolled. Serum total antioxidant capacity (TAC), lipid hydroperoxide (LOOH) levels, and paraoxonase and arylesterase activities were measured spectrophotometrically. The serum TAC levels and the paraoxonase and arylesterase activities were significantly lower in patients with acetaminophen intoxication compared with controls (all, p < 0.001), while the serum LOOH levels were significantly higher (p < 0.001). Results suggest that decreased PON1 activity seems to be associated with increased oxidative stress in patients with acetaminophen intoxication. Measuring serum PON1 activity may be useful in assessing the development of toxicity risk in acetaminophen toxicity. It would be useful to recommend vitamins with antioxidant effects such as vitamins C and E along with medical treatments.

For more Mechanism of Action (Complete) data for ACETAMINOPHEN (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

6.29X10-5 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Acetaminophen metabolites are mainly excreted in the urine. Less than 5% is excreted in the urine as free (unconjugated) acetaminophen and at least 90% of the administered dose is excreted within 24 hours.

Volume of distribution is about 0.9L/kg. 10 to 20% of the drug is bound to red blood cells. Acetaminophen appears to be widely distributed throughout most body tissues except in fat.

Adults: 0.27 L/h/kg following a 15 mg/kg intravenous (IV) dose. Children: 0.34 L/h/kg following a 15 mg/kg intravenous (IV dose).

Acetaminophen is rapidly and almost completely absorbed from the GI tract following oral administration. In healthy men, steady-state oral bioavailability of 1.3-g doses of extended-release tablets of acetaminophen administered every 8 hours for a total of 7 doses was equal to 1-g doses of conventional tablets of acetaminophen given every 6 hours for a total of 7 doses. Food may delay slightly absorption of extended-release tablets of acetaminophen. Following oral administration of immediate- or extended-release acetaminophen preparations, peak plasma concentrations are attained within 10-60 or 60-120 minutes, respectively. Following oral administration of a single 500-mg conventional tablet or a single 650-mg extended-release tablet, average plasma acetaminophen concentrations of 2.1 or 1.8 ug/mL, respectively, occur at 6 or 8 hours, respectively. In addition, dissolution of the extended-release tablets may depend slightly on the gastric or intestinal pH. Dissolution appears to be slightly faster in the alkaline pH of the intestines compared with the acidic pH of the stomach; however, this is of no clinical importance. Following administration of conventional preparations of acetaminophen, only small amounts of the drug are detectable in plasma after 8 hours. The extended-release tablets of acetaminophen release the drug for up to 8 hours, but in vitro data indicate that at least 95% of the dose is released within 5 hours.

Following rectal administration of acetaminophen, there is considerable variation in peak plasma concentrations attained, and time to reach peak plasma concentrations is substantially longer than after oral administration.

In 12 nursing mothers (nursing 2-22 months) given a single oral dose of 650 mg, peak levels of acetaminophen occurred at 1-2 hours in the range of 10-15 ug/mL. Assuming 90 mL of milk were ingested at 3-, 6-, and 9-hour intervals after ingestion, the amount of drug available to the infant was estimated to range from 0.04% to 0.23% of the maternal dose.

Acetaminophen is rapidly and uniformly distributed into most body tissues. About 25% of acetaminophen in blood is bound to plasma proteins.

For more Absorption, Distribution and Excretion (Complete) data for ACETAMINOPHEN (11 total), please visit the HSDB record page.

Metabolism Metabolites

About 80-85% of the acetaminophen in the body undergoes conjugation principally with glucuronic acid and to a lesser extent with sulfuric acid. Acetaminophen also is metabolized by microsomal enzyme systems in the liver.

In vitro and animal data indicate that small quantities of acetaminophen are metabolized by a cytochrome P-450 microsomal enzyme to a reactive intermediate metabolite (N-acetyl-p-benzoquinoneimine, N-acetylimidoquinone, NAPQI) which is further metabolized via conjugation with glutathione and ultimately excreted in urine as a mercapturic acid. It has been suggested that this intermediate metabolite is responsible for acetaminophen-induced liver necrosis and that high doses of acetaminophen may deplete glutathione so that inactivation of this toxic metabolite is decreased. At high doses, the capacity of metabolic pathways for conjugation with glucuronic acid and sulfuric acid may be exceeded, resulting in increased metabolism of acetaminophen by alternative pathways. In addition, it also has been suggested that in fasting individuals conjugation of high doses of acetaminophen with glucuronic acid may be reduced, secondary to decreased hepatic carbohydrate reserves and microsomal oxidation may be increased, resulting in increased risk of hepatotoxicity.

Yields 4-acetamidocatechol in rat; yields s-(5-acetamido-2-hydroxyphenyl)-l-cysteine probably in man. Yields p-acetamidophenyl-beta-d-glucuronide in rabbit; yields p-acetamidophenyl-beta-d-glucuronide in rat, in guinea pig, & in ferret; yields p-acetamidophenyl-beta-d-glucuronide in man & in dog; yields p-acetamidophenyl sulfate in rabbit, guinea pig, & ferret; yields p-acetamidophenyl sulfate in rat & in man; yields p-methoxyacetanilide in guinea pig; yields quinol probably in rat. /From table/

Children have less capacity for glucuronidation of the drug than do adults. A small proportion of acetaminophen undgoes n-hydroxylation to form n-acetyl-benzoquinoneimine, a highly reactive intermediate. This metabolite normally reacts with sulfhydryl groups in glutathione. However, after large doses of acetaminophen the metabolite is formed in amounts sufficient to deplete hepatic glutathione; under these circumstances reaction with sulfhydryl groups in hepatic proteins is increased and hepatic necrosis can result.

For more Metabolism/Metabolites (Complete) data for ACETAMINOPHEN (7 total), please visit the HSDB record page.

Acetaminophen has known human metabolites that include N-Acetyl-p-benzoquinone, (2S,3S,4S,5R)-6-(4-Acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid, Acetaminophen sulfate, and 3-Hydroxyacetaminophen.

Acetaminophen is a known human metabolite of p-Methoxyacetanilide, acetanilide, O-isopropyl acetaminophen, and phenacetin.

Acetaminophen primarily undergoes glucuronidation (45-55% of the dose) in which this process is facilitated by UGT1A1, UGT1A6, UGT1A9, UGT2B15 in the liver or UGT1A10 in the gut. 30-35% of the dose undergoes sulfation. This biotransformation is facilitated by SULT1A1, SULT1A3, SULT1A4, SULT1E1 and SULT2A1. A small percentage of acetaminophen is oxidized by CYP2E1 to form N-acetyl-p-benzo-quinone imine (NAPQI), a toxic metabolite which is then conjugated to glutathione and excreted renally. Studies suggest that CYP3A4 and CYP2E1 are the primary cytochrome P450 isozymes responsible for the generation of toxic metabolites. Accumulation of NAPQI may occur if primary metabolic pathways are saturated. Acetaminophen is metabolized primarily in the liver, where most of it is converted to inactive compounds by conjugation with sulfate and glucuronide, and then excreted by the kidneys. Only a small portion is metabolized via the hepatic cytochrome P450 enzyme system. The toxic effects of acetaminophen are due to a minor alkylating metabolite (N-acetyl-p-benzo-quinone imine), not acetaminophen itself nor any of the major metabolites. This toxic metabolite reacts with sulfhydryl groups. At usual doses, it is quickly detoxified by combining irreversibly with the sulfhydryl group of glutathione to produce a non-toxic conjugate that is eventually excreted by the kidneys. The toxic dose of paracetamol is highly variable. Route of Elimination: Approximately 80% of acetaminophen is excreted in the urine after conjugation and about 3% is excreted unchanged. Half Life: 1 to 4 hours

Wikipedia

Paracetamol

Oxytocin

Drug Warnings

FDA is recommending health care professionals discontinue prescribing and dispensing prescription combination drug products that contain more than 325 milligrams (mg) of acetaminophen1 per tablet, capsule, or other dosage unit. There are no available data to show that taking more than 325 mg of acetaminophen per dosage unit provides additional benefit that outweighs the added risks for liver injury. Further, limiting the amount of acetaminophen per dosage unit will reduce the risk of severe liver injury from inadvertent acetaminophen overdose, which can lead to liver failure, liver transplant, and death.

/BOXED WARNING/ WARNING: RISK OF MEDICATION ERRORS AND HEPATOTOXICITY. Take care when prescribing, preparing, and administering Ofirmev Injection to avoid dosing errors which could result in accidental overdose and death. In particular, be careful to ensure that: the dose in milligrams (mg) and milliliters (mL) is not confused; the dosing is based on weight for patients under 50 kg; infusion pumps are properly programmed; and the total daily dose of acetaminophen from all sources does not exceed maximum daily limits. Ofirmev contains acetaminophen. Acetaminophen has been associated with cases of acute liver failure, at times resulting in liver transplant and death. Most of the cases of liver injury are associated with the use of acetaminophen at doses that exceed the maximum daily limits, and often involve more than one acetaminophen-containing product.

Use caution when administering acetaminophen in patients with the following conditions: hepatic impairment or active hepatic disease, alcoholism, chronic malnutrition, severe hypovolemia (e.g., due to dehydration or blood loss), or severe renal impairment (creatinine clearance = 30 mL/min).

For more Drug Warnings (Complete) data for ACETAMINOPHEN (23 total), please visit the HSDB record page.

Biological Half Life

The elimination half life is 1-3 hours after a therapeutic dose but may be greater than 12 hours after an overdose.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Stabilizing

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Production is by the acetylation of 4-aminophenol. This can be achieved with acetic acid and acetic anhydride at 80 °C, with acetic anhydride in pyridine at 100 °C, with acetyl chloride and pyridine in toluene at 60 °C, or by the action of ketene in alcoholic suspension. 4-Hydroxyacetanilide also may be synthesized directly from 4-nitrophenol. The available reduction-acetylation systems include tin with acetic acid, hydrogenation over Pd-C in acetic anhydride, and hydrogenation over platinum in acetic acid.

Preparation: ... Wilbert, De Angelis, United States of America patent 2998450 (1961 to Warner-Lambert).

General Manufacturing Information

Analytic Laboratory Methods

Acetaminophen is determined by reverse phase liquid chromatography using methanol-acetic acid mobile phase and ultraviolet detection at 280 nm in single component drug tablets and in multi-component tablets containing aspirin and caffeine.

Analyte: acetaminophen; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: acetaminophen; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for ACETAMINOPHEN (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Urine, colorimetry; chromatography, gas-liquid.

Samples used were from rat blood. HPLC method is sensitive enough to detect 0.05 mg/L of phenacetin & 0.25 mg/L of acetaminophen in presence of their metabolites in biological fluids.

Determination of phenacetin in blood plasma of animals by gas chromatography.

For more Clinical Laboratory Methods (Complete) data for ACETAMINOPHEN (8 total), please visit the HSDB record page.

Storage Conditions

Ofirmev should be stored at 20 °C to 25 °C (68 °F to 77 °F). ... Do not refrigerate or freeze.

Acetaminophen preparations should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing of the oral solution or suspension should be avoided.

Interactions

At certain dose levels ... pretreatment with phenobarbitone stimulated disappearance of paracetamol from tissues, but markedly potentiated hepatic necrosis. By contrast, pretreatment with piperonyl butoxide inhibited both metabolism and disappearance of paracetamol from tissues, and ... afforded protection against hepatic necrosis.

Rate & extent of absorption of per oral dosed paracetamol is reduced by ... concomitant doses of caffeine, by propantheline & metoclopromide, & also by ... cholestyramine.

A preliminary study in four subjects indicated that acetaminophen (3.0 g/day for 5 days) somewhat reduced the 96 hour urinary excretion of diazepam and its metabolites following a single 10 mg dose of diazepam. The effect was greater in the two female subjects, but additional study is needed to confirm these results and to define the magnitude of the interaction.

For more Interactions (Complete) data for ACETAMINOPHEN (24 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Ferrocene-reduced graphene oxide-polyoxometalates based ternary nanocomposites as electrochemical detection for acetaminophen

Hong Han, Chang Liu, Jingquan Sha, Yu Wang, Chunyao Dong, Mingjun Li, Tiying JiaoPMID: 34517619 DOI: 10.1016/j.talanta.2021.122751

Abstract

Developing a convenient and accurate method for the determination of acetaminophen (APAP) content is very vital, and ferrocene (Fc) based nanocomposites coupled with polyoxometalates (POMs) as electrochemical sensor is a promising approach to address the issues. Herein, a new ternary nanocomposite of Fc based carbon nanomaterials (Fc-rGO) with PMo(Fc-rGO/PMo

, rGFP-n) was successfully fabricated, and the electrochemical activities and APAP detection of rGFP-n as electro-active materials were systematically investigated, and results of the differential pulse voltammetry (DPV) and electro-active surface area (0.0332 cm

) show that rGFP-1 is an excellent electrochemical sensor for APAP, and the proportion of Fc in rGFP-n can affect the charge transfer between APAP and rGFP. Under the optimal experimental conditions, rGFP-1 can be used to detect APAP with the limit of detection (LOD) of 13.27 nM (S/N = 3), the sensitivity of 36.81μA⋅μM

cm

, and the detection range from 1×10

to 1×10

M, meeting the lowest plasma concentration of APAP (1.3 mM).

[A protective effect of acetaminophen on ibuprofen-induced small intestinal damage in rats via the suppression of MMP-13]

Miu Kitahara, Hiroki Sakamoto, Ryuto Kimura, Keiko Ikoma-SekiPMID: 34511551 DOI: 10.11405/nisshoshi.118.840

Abstract

Capsule endoscopy has revealed that nonsteroidal anti-inflammatory drugs may cause damage not only to the stomach but also to the small intestine, which has become one of the most serious issues in gastroenterology. However, few studies have reported the effect of ibuprofen (IBP), which is widely prescribed worldwide, on the small intestine, and it remains unclear whether IBP can cause small intestinal damage. We have previously shown that acetaminophen (APAP), which is used as an antipyretic/analgesic drug, inhibits IBP-induced gastric damage by suppressing matrix metalloprotease-13 (MMP-13) gene expression. In this study, we investigated the ability of IBP to induce small intestinal damage and the efficacy of APAP against IBP-induced small intestinal damage in rats.Nonfasted male Sprague-Dawley rats were orally administered with IBP (200mg/kg) and then euthanized at various time points (0, 4, 8, 16, and 24h) after the administration. The small intestine, jejunum, and ileum were removed, and intestinal lesions were measured. To elucidate the efficacy of APAP against IBP-induced small intestinal damage, the rats were treated with IBP (200mg/kg) with or without APAP (200mg/kg), and small intestinal damage was evaluated 24h after the administration. Moreover, the expression levels of GAPDH, TNFα, iNOS, and MMP-13 genes were determined at various time points (8, 16, and 24h) by RT-qPCR.

The oral administration of IBP induced obvious small intestinal damage, which was found to be significant at 24h (p<0.05 vs 0h, Dunnett's test). The coadministration of APAP significantly prevented IBP-induced damage (p<0.05, Student's t-test). In addition, the expression levels of TNFα and iNOS genes were significantly increased by IBP (p<0.01 and p<0.05 vs. vehicle, respectively, Tukey-Kramer test), whereas the cotreatment with APAP suppressed the increases at 8h. Moreover, compared with the vehicle, the IBP treatment significantly increased the expression level of the MMP-13 gene (p<0.01) at each time point (8, 16, and 24h, Tukey-Kramer test), whereas the APAP cotreatment significantly suppressed the increase (p<0.01 vs. IBP at 8h, p<0.05 vs. IBP at 16 and 24h, Tukey-Kramer test).

This study suggested that a single administration of IBP was associated with the risk of inducing small intestinal ulcers in rats, and APAP could prevent IBP-induced small intestinal damage by suppressing the MMP-13 gene expression.

Acetaminophen degradation by hydroxyl and organic radicals in the peracetic acid-based advanced oxidation processes: Theoretical calculation and toxicity assessment

Mingxue Li, Jianfei Sun, Qiong Mei, Bo Wei, Zexiu An, Haijie Cao, Chao Zhang, Ju Xie, Jinhua Zhan, Wenxing Wang, Maoxia He, Qiao WangPMID: 34492993 DOI: 10.1016/j.jhazmat.2021.126250

Abstract

The research on the mechanisms and kinetics of radical oxidation in peracetic acid-based advanced oxidation processes was relatively limited. In this work, HOand organic radicals mediated reactions of acetaminophen (ACT) were investigated, and the reactivities of important organic radicals (CH

COO

and CH

COOO

) were calculated. The results showed that initiated reaction rate constants of ACT are in the order: CH

COO

(5.44 × 10

M

s

) > HO

(7.07 × 10

M

s

) > CH

O

1.57 × 10

M

s

) > CH

COOO

(3.65 × 10

M

s

) >>

CH

(5.17 × 10

M

s

) > CH

C

O (1.17 × 10

M

s

) > CH

OO

(11.80 M

s

). HO

, CH

COO

and CH

COOO

play important roles in ACT degradation. CH

COO

is another important radical in the hydroxylation of aromatic compounds in addition to HO

. Reaction rate constants of CH

COO

and aromatic compounds are 1.40 × 10

- 6.25 × 10

M

s

with addition as the dominant pathway. CH

COOO

has high reactivity to phenolate and aniline only among the studied aromatic compounds, and it was more selective than CH

COO

. CH

COO

-mediated hydroxylation of aromatic compounds could produce their hydroxylated products with higher toxicity.

Nonsteroidal Anti-inflammatory Drugs Alone or in Combination With Acetaminophen are Effective and Safe Treatments for Short-Term Pain Control in Nonsurgical Endodontic Treatment

Marcelo Carlos Bortoluzzi, Alessandra ReisPMID: 34391556 DOI: 10.1016/j.jebdp.2021.101536

Abstract

Zanjir M, Sgro A, Lighvan NL, Yarascavitch C, Shah PS, da Costa BR, Azarpazhooh A. Efficacy and Safety of Postoperative Medications in Reducing Pain after Nonsurgical Endodontic Treatment: A Systematic Review and Network Meta-analysis. J Endod. 2020 Oct;46(10):1387-1402.e4. doi: 10.1016/j.joen.2020.07.002. Epub 2020 Jul 12. PMID: 32668310.Information not available.

Systematic review with network meta-analysis.

The hemodynamic effects of intravenous paracetamol (acetaminophen) in patients with chronic liver disease undergoing liver transplantation: a pilot study

Laurence Weinberg, Elizabeth Chiam, Jadon Karp, Leonid Churilov, Rinaldo BellomoPMID: 34429149 DOI: 10.1186/s13104-021-05749-8

Abstract

We performed a single-center double-blinded, randomized trial to investigate the hemodynamic effects of IV paracetamol in patients with chronic liver disease (CLD) undergoing liver transplantation surgery. Patients with CLD are particularly susceptible to hemodynamic derangements given their low systemic vascular resistance state. Accordingly, hypotension is common in this setting. The hemodynamic effects of IV paracetamol in patients undergoing elective liver transplantation are unknown, therefore we evaluated whether the intraoperative administration of IV paracetamol in patients with chronic liver disease undergoing liver transplantation results in adverse hemodynamic effects. The primary end point was a change in systolic blood pressure 30-min after the preoperative infusion.Twenty-four participants undergoing liver transplantation surgery were randomly assigned to receive a single bolus of IV paracetamol (1 g paracetamol + 3.91 g mannitol per 100 mL) (n = 12) or placebo (0.9% Saline 100 mL) (n = 12). All participants completed their study intervention, and there were no breaches or violations of the trial protocol. Baseline characteristics were similar in both groups. There were no significant differences regarding surgical duration, intraoperative use of fluids, and intraoperative noradrenaline use. After the administration of paracetamol there were no significant differences observed in blood pressure or other hemodynamic parameters when compared to placebo.

Risk Factors for Hepatotoxicity Due to Paracetamol Overdose in Adults

Iwona Popiolek, Piotr Hydzik, Pawel Jagielski, Monika Zrodlowska, Karol Mystek, Grzegorz PorebskiPMID: 34440958 DOI: 10.3390/medicina57080752

Abstract

: Over-the-counter availability and a good safety profile make paracetamol one of the most common analgesics in developed countries but also the leading cause of liver failure due to overdose. The objectives of the study were to identify modifiable risk factors for severe hepatotoxicity following paracetamol overdose in adults.: A retrospective cohort study involved the consecutive adult patients hospitalized in a toxicological center over a period of seven years due to paracetamol overdose. Complete medical datasets of laboratory and anamnestic variables were analyzed and validated by means of logistic regression model.

: A total of 185 patients entered the study, including 25 individuals who developed severe hepatotoxicity (plasma aminotransferases levels above 1000 UI/L) and 31 individuals with mild to moderate liver injury (plasma aminotransferases levels above upper normal range, but below 1000 UI/L). In the univariable analysis, significant hepatotoxicity risk factors were male gender, alcohol abuse, an ingested paracetamol dose, and a timespan from ingestion to hospital admission. The later one was the only significant risk factor in the multivariable model (adjusted odds ratio 1.08; 95% CI: 1.03-1.12).

: A delay in hospital admission, resulting in a delayed administration of disease-specific treatment outweighs any other known risk factors of paracetamol-induced hepatotoxicity.

Identifying predictors of response to oral non-steroidal anti-inflammatory drugs and paracetamol in osteoarthritis: a hypothesis-driven protocol for an OA Trial Bank individual participant data meta-analysis

Yilin Xiong, Chao Zeng, Michael Doherty, Monica S M Persson, Jie Wei, Marienke van Middelkoop, Guanghua Lei, Weiya ZhangPMID: 34380727 DOI: 10.1136/bmjopen-2021-048652

Abstract

Symptomatic treatments for osteoarthritis (OA) provide only small-to-moderate efficacy over placebo in randomised controlled trials (RCTs). Treatment guidelines therefore have emphasised the need to identify predictors of treatment response through subgroup and multiple regression analysis. Individual participant data (IPD) meta-analysis is recommended as an efficient approach for this purpose. To our knowledge, this has not been undertaken for oral non-steroidal anti-inflammatory drugs (NSAIDs), including paracetamol, in OA. In this IPD meta-analysis, we aim to identify RCTs with specific mechanistic features related to OA pain, such as joint inflammation. We hypothesise that NSAIDs may work better for participants with joint inflammation, whereas paracetamol may not.A comprehensive literature search will be conducted on the databases of Web of Science, Embase, Medline, CINAHL, AMED and the Cochrane Library from 1 January 1998 to 1 December 2020. All RCTs related to oral NSAIDs or paracetamol including placebo-controlled trials in people with OA that have evaluated pain-related peripheral risk factors (eg, clinically detected knee effusion, synovial hypertrophy or effusion on imaging, knee morning stiffness, elevated serum C-reactive protein (CRP) level) and/or central pain risk factors (eg, pain elsewhere, depression, anxiety, sleep disturbance) will be retrieved. The outcome will be change in pain from baseline. Change in function and patient global assessment will also be included as outcomes if available. Investigators of all eligible trials will be contacted for IPD. Multilevel regression models will be used to identify predictors for the specific (active-placebo) and the overall treatment effect (change from baseline in active group).

No identifiable data will be included in this study and no formal ethics approval is required as no new data collection will be processed. Results of this hypothesis-driven IPD meta-analysis will be disseminated through conference presentations and publication in peer-reviewed journals.

CRD42020165098.

Safety and Efficacy of Zoledronic Acid Treatment with and without Acetaminophen and Eldecalcitol for Osteoporosis

Takeshi Mochizuki, Koichiro Yano, Katsunori Ikari, Ken OkazakiPMID: 34393156 DOI: 10.2169/internalmedicine.6607-20